Product packaging for H-Val-gly-gly-OH(Cat. No.:CAS No. 21835-35-8)

H-Val-gly-gly-OH

Cat. No.: B1638589
CAS No.: 21835-35-8
M. Wt: 231.25 g/mol
InChI Key: PIFJAFRUVWZRKR-QMMMGPOBSA-N
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Description

H-Val-Gly-Gly-OH is a synthetic tripeptide with the molecular formula C9H17N3O4 and a molecular weight of 231.25 . This compound, also known as Valyl-glycyl-glycine, serves as a fundamental building block in peptide synthesis and biochemical research. It features the amino acid valine at the N-terminus, followed by two glycine residues, creating a structure that is valuable for studying peptide conformation and stability. Researchers utilize this tripeptide as a key intermediate in the solid-phase or solution-phase synthesis of more complex peptides and biomolecules . Its specific sequence can be employed to investigate substrate specificity for enzymes like proteases, to explore transport mechanisms across cellular membranes, or as a standard in analytical chemistry methods such as mass spectrometry and HPLC. This product is provided for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human or animal use. Please handle this and all laboratory chemicals with appropriate care in a controlled setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O4 B1638589 H-Val-gly-gly-OH CAS No. 21835-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-5(2)8(10)9(16)12-3-6(13)11-4-7(14)15/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFJAFRUVWZRKR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Amino Acid Loading

SPPS remains the gold standard for synthesizing H-Val-Gly-Gly-OH due to its scalability and automation compatibility. The process begins with anchoring the C-terminal glycine to a resin. Wang or Rink amide resins are preferred for their acid-labile linkages, enabling efficient cleavage post-synthesis. Fmoc-protected glycine is typically coupled to the resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators, achieving >98% coupling efficiency under inert conditions.

Sequential Coupling of Valine and Glycine

The second glycine residue is introduced via Fmoc-Gly-OH, preactivated with DIC/HOBt in dimethylformamide (DMF). Three equivalents of the activated amino acid ensure near-quantitative coupling, as evidenced by Kaiser testing. Valine, as the N-terminal residue, requires Boc protection to prevent diketopiperazine formation during Fmoc deprotection. Piperidine (20% in DMF) is used for Fmoc removal, while Boc groups remain intact until final cleavage.

Cleavage and Global Deprotection

Cleavage from the resin employs a trifluoroacetic acid (TFA)-based cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% ethanedithiol) for 2 hours at room temperature. This simultaneously removes side-chain protecting groups (e.g., tBu for serine, Pbf for arginine). Precipitation in methyl tert-butyl ether (MTBE) yields crude this compound, with a mass recovery of 45–50% relative to initial resin weight.

Table 1: SPPS Parameters for this compound
Parameter Value Source
Resin Rink amide MBHA
Coupling Reagent DIC/HOBt
Fmoc Deprotection 20% piperidine/DMF
Cleavage Cocktail TFA/TIS/EDT (95:2.5:2.5)
Crude Yield 45–50%

Fragment Condensation Approach

Synthesis of Val-Gly and Gly-Gly Fragments

Fragment condensation circumvents stepwise synthesis challenges by pre-assembling dipeptide segments. The Gly-Gly motif is synthesized using Fmoc-Gly-Gly-OH, preactivated with DIC/HOBt, and coupled to valine in solution phase. This method reduces epimerization risks compared to iterative SPPS, particularly for sterically hindered residues like valine.

Segment Coupling and Purification

The Val-Gly segment (Boc-Val-Gly-OH) is activated as a pentafluorophenyl ester and reacted with H-Gly-OH in dichloromethane. Yields of 70–75% are achieved after HPLC purification, with minor (<5%) deletion peptides removed via reverse-phase chromatography.

Native Chemical Ligation (NCL) at Valine

Thiol-Based Valine Surrogates

NCL enables chemoselective coupling between a C-terminal thioester and an N-terminal cysteine. For valine ligation, γ-thiol valine serves as a surrogate, forming a transient thioester intermediate that rearranges to a native peptide bond. This method avoids racemization and achieves 85% conversion within 1 hour for Gly-Gly coupling.

Post-Ligation Desulfurization

Radical-induced desulfurization with tris(2-carboxyethyl)phosphine (TCEP) and glutathione removes the thiol auxiliary, regenerating native valine. This step proceeds quantitatively under anaerobic conditions, as confirmed by MALDI-TOF analysis.

Table 2: NCL Efficiency for this compound
Parameter Value Source
Thiol Surrogate γ-thiol valine
Ligation Time 1 hour
Desulfurization Agent TCEP/Glutathione
Overall Yield 78–82%

Solution-Phase Synthesis

Mixed Anhydride Method

Solution-phase synthesis employs Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) as an activating reagent to minimize dipeptide impurities. Fmoc-Val-OH is reacted with H-Gly-Gly-OH in tetrahydrofuran, yielding this compound with 65% purity before chromatography. This method is less favored due to lower efficiency compared to SPPS.

Side-Reaction Mitigation

The use of Fmoc-2-MBT eliminates β-alanine contaminants typically observed with Fmoc-OSu activators. HPLC analyses confirm absence of Fmoc-β-Ala-Gly-OH side products, enhancing crude peptide purity to >90%.

Optimization and Challenges

Racemization Control

Valine’s β-branched structure predisposes it to racemization during activation. Employing HOAt instead of HOBt reduces racemization to <1%, as verified by chiral GC-MS.

Purification Strategies

Semi-preparative HPLC with a C18 column (10 μm, 250 × 20 mm) resolves this compound from deletion sequences. Isocratic elution with 0.1% TFA in acetonitrile/water (25:75) achieves >99% purity.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis
Method Yield Purity Scalability
SPPS 45–50% >99% Industrial
Fragment Condensation 70–75% 95% Pilot-Scale
NCL 78–82% 98% Lab-Scale
Solution-Phase 60–65% 90% Small-Scale

Chemical Reactions Analysis

Types of Reactions

H-Val-gly-gly-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, reducing the peptide to its original form.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved using specific reagents that target the desired residue.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield the original peptide sequence.

Scientific Research Applications

H-Val-gly-gly-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Val-gly-gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact mechanism depends on the context in which the peptide is used, such as its role in drug delivery or as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of H-Val-Gly-Gly-OH and Related Tripeptides
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Bioactivity/Application
This compound* C₇H₁₃N₃O₄ 215.20 Amide bonds, carboxyl, amine High (aqueous) Hypothesized as peptide intermediate
H-His-Gly-Gly-OH C₁₀H₁₅N₅O₄ 269.26 Imidazole ring, amide bonds Moderate Copper-binding activity
H-Gly-Gly-His-OH C₁₀H₁₅N₅O₄ 269.26 Imidazole ring, amide bonds Moderate Antioxidant, metal chelation
Alloc-Val-Ala-OH C₁₃H₂₀N₂O₅ 284.31 Alloc protecting group High (organic solvents) Used in solid-phase peptide synthesis
Key Observations:
  • Hydrophobicity vs. Reactivity : this compound’s valine residue enhances hydrophobicity compared to histidine-containing analogs like H-His-Gly-Gly-OH, which exhibit metal-binding capabilities via their imidazole groups .
  • Synthetic Utility : Alloc-Val-Ala-OH, a dipeptide with a protective group, demonstrates higher solubility in organic solvents, making it suitable for stepwise peptide synthesis. In contrast, this compound’s lack of protecting groups may limit its use in complex syntheses .
  • Bioactivity : Histidine-containing tripeptides (e.g., H-Gly-Gly-His-OH) show antioxidant and metal-chelating properties, whereas this compound’s bioactivity remains underexplored but could relate to structural stabilization in larger peptides .

Biological Activity

H-Val-Gly-Gly-OH, also known as Valine-Glycine-Glycine, is a tripeptide that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by its structural simplicity, which allows it to participate in various biological processes. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₄N₂O₃
  • Molecular Weight : 174.20 g/mol

This compound interacts with specific molecular targets within biological systems, influencing various signaling pathways. The mechanism involves:

  • Binding to Receptors : The tripeptide may bind to receptors involved in metabolic regulation and immune response.
  • Enzymatic Modulation : It can modulate enzyme activities, potentially enhancing or inhibiting metabolic pathways.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, contributing to cellular protection against oxidative stress. This activity is vital for mitigating damage caused by reactive oxygen species (ROS) and could play a role in preventing chronic diseases associated with oxidative stress.

Immunomodulatory Effects

Studies have shown that this compound can enhance immune responses. This immunomodulatory effect may be attributed to its ability to stimulate the production of cytokines and other immune mediators, thereby improving the body’s defense mechanisms against pathogens.

Study 1: Antioxidant Activity

A study published in Antioxidants evaluated the antioxidant effects of various tripeptides, including this compound. The findings demonstrated that this compound significantly reduced oxidative stress markers in cell cultures, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Study 2: Immunomodulation

In an experimental model, this compound was administered to mice infected with a viral pathogen. The results showed a marked increase in the survival rate and a reduction in viral load, indicating that the peptide enhances the immune response against viral infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
H-Pro-Val-Gly-OHProline-Valine-GlycineAntioxidant, Immunomodulatory
H-Lys-Ala-Val-Gly-OHLysine-Alanine-Valine-GlycineEnhanced Immune Response
H-Pro-Ala-Lys-Val-OHProline-Alanine-Lysine-ValineAntimicrobial Properties

Q & A

Q. What steps ensure reproducibility in studies involving this compound?

  • Methodological Answer : Publish detailed protocols (e.g., on protocols.io ), share raw data in FAIR-compliant repositories, and adhere to MIAPE guidelines for peptide characterization. Collaborate with independent labs for replication studies and disclose all conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.